(E)-2-(4-fluorophenyl)-3-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile
Overview
Description
(E)-2-(4-fluorophenyl)-3-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of nitriles. This compound features a conjugated system with a double bond (E-configuration) and two fluorine atoms attached to phenyl rings, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-fluorophenyl)-3-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-fluoro-4-piperidin-1-ylbenzaldehyde.
Formation of the Enamine: The aldehydes are reacted with a suitable amine to form the corresponding enamine intermediates.
Knoevenagel Condensation: The enamine intermediates undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-fluorophenyl)-3-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(4-fluorophenyl)-3-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-chlorophenyl)-3-(3-chloro-4-piperidin-1-ylphenyl)prop-2-enenitrile
- (E)-2-(4-bromophenyl)-3-(3-bromo-4-piperidin-1-ylphenyl)prop-2-enenitrile
- (E)-2-(4-methylphenyl)-3-(3-methyl-4-piperidin-1-ylphenyl)prop-2-enenitrile
Uniqueness
(E)-2-(4-fluorophenyl)-3-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2/c21-18-7-5-16(6-8-18)17(14-23)12-15-4-9-20(19(22)13-15)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11H2/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVRNWZLUVHTGQ-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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